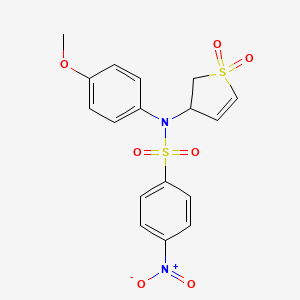

![molecular formula C11H15NO2 B2736738 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1155530-57-6](/img/structure/B2736738.png)

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide” is a chemical compound . It’s also known as 2- [4- [2-hydroxy-3- [nitroso (propan-2-yl)amino]propoxy]phenyl]acetamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide” such as its density, melting point, boiling point, etc., are not provided in the available resources .Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Antimalarial Drug Synthesis

2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as the catalyst, highlights its significance in drug development processes. Vinyl acetate emerged as the best acyl donor for irreversible reaction conditions, underscoring the compound's utility in kinetically controlled syntheses (Magadum & Yadav, 2018).

Antimalarial Activity and Structure-Activity Relationships

The compound's utility extends to the preparation of a series of derivatives with promising antimalarial activity. Through a systematic quantitative structure-activity relationship study, derivatives of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide were prepared, showing significant antimalarial potency. This research opens pathways for the development of new drugs against resistant strains of malaria, highlighting the compound's role in medicinal chemistry (Werbel et al., 1986).

Anti-inflammatory and Anti-arthritic Properties

In addition to its applications in antimalarial drug synthesis, 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide exhibits significant anti-inflammatory and anti-arthritic properties. A study on adjuvant-induced arthritic rats demonstrated the compound's potential in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting its therapeutic promise in arthritis treatment (Jawed et al., 2010).

Antioxidant Activity

The antioxidant properties of derivatives of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide were also explored, indicating the compound's versatility in pharmaceutical applications. By evaluating its derivatives for antioxidant activity, researchers have identified potential for the development of new antioxidant agents, further broadening the scope of its applications (Gopi & Dhanaraju, 2020).

Propiedades

IUPAC Name |

2-hydroxy-N-(3-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(6-9)12-11(14)7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUISSLQHLUDFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)

![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)

![5-Isopropyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2736662.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile](/img/structure/B2736667.png)

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)

![Tert-butyl (4aR,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate](/img/structure/B2736670.png)

![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)